molecular formula C15H10O B1199339 Diphenylpropynone CAS No. 7338-94-5

Diphenylpropynone

Cat. No.: B1199339
CAS No.: 7338-94-5
M. Wt: 206.24 g/mol
InChI Key: YECVQOULKHBGEN-UHFFFAOYSA-N
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Description

Diphenylpropynone, also known as this compound, is a useful research compound. Its molecular formula is C15H10O and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138646. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1,3-Diphenylprop-2-yn-1-one, also known as Diphenylpropynone, has been found to inhibit the proliferation of human breast cancer cell lines, MCF-7 and MDA-MB-231 . It is also an inhibitor of Plasmodium falciparum cyclin-dependent protein kinases . Furthermore, it has been identified as an inhibitor of Protein Tyrosine Phosphatase-1B (PTP-1B) , a promising therapeutic target for diabetes.

Mode of Action

The compound’s interaction with its targets leads to the induction of apoptosis and blocking of cell cycle progression in the G2/M phase . This results in the inhibition of cell proliferation, particularly in human breast cancer cell lines .

Biochemical Pathways

Its inhibitory effect on ptp-1b suggests that it may modulate insulin signaling pathways

Result of Action

The molecular and cellular effects of 1,3-Diphenylprop-2-yn-1-one’s action include the induction of apoptosis and the inhibition of cell cycle progression in the G2/M phase . These effects contribute to its ability to inhibit the proliferation of certain cancer cell lines .

Action Environment

The action, efficacy, and stability of 1,3-Diphenylprop-2-yn-1-one can be influenced by various environmental factors. For instance, electronic and steric effects of substituents in the phenyl ring of 1,3-diphenylprop-2-yn-1-one play important roles in regulating its reaction pathways . An electron-withdrawing group is beneficial to the formation of certain derivatives, while an electron-donating group favors the production of others . A substituent with large steric hindrance prefers only the formation of specific derivatives .

Properties

IUPAC Name

1,3-diphenylprop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECVQOULKHBGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223621
Record name 1,3-Diphenyl-2-propyn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7338-94-5
Record name 1,3-Diphenyl-2-propyn-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7338-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diphenyl-2-propyn-1-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenylpropynone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138646
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Record name 1,3-Diphenyl-2-propyn-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenylpropynone
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Synthesis routes and methods I

Procedure details

Place lithium diisopropylamide (10 mL of a 1.5M solution in cyclohexane) and tetrahydrofuran (40 mL) under an argon atmosphere and cool to 0° C. Add, by dropwise addition, phenylacetylene (1.65 mL, 15 mmol). Remove the cooling bath and stir for 30 minutes as room temperature. Cool the yellow solution to 0° C. and add, by dropwise addition, N-methoxy-N-methylbenzamide (3.04 mL, 20 mmol). Remove the cooling bath and stir for 30 minutes at room temperature. Pour onto ethyl ether and water, separate the organic phase and dry (MgSO4). Filter and evaporate the solvent in vacuo to yield an oil. Purify by silica gel chromatography (2% ethyl acetate/hexane) then purify further by distillation (2×) to yield 1.9 g of the title compound; bp 210° C. in vacuo.
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Synthesis routes and methods II

Procedure details

Potassium hydroxide (3.48 mmol), dissolved in water (0.87 M (4.0 ml)), is added over about 30 minutes to a refluxing solution of the alpha-bromochalcone (3.48 mmol) in 0.35 M of 1:1 water/acetone (5 ml each). After 20 minutes of further refluxing, the solution is cooled and diluted with water. The water is extracted with ether, which is dried with MgSO4 and evaporated. Chromatography on silica gel yielded 1,3-diphenylpropynone and its derivatives.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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